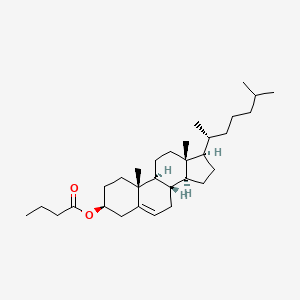

Cholesteryl butyrate

Übersicht

Beschreibung

Cholesteryl butyrate, also known as cholesteryl butanoate, is an ester compound. It belongs to the class of cholesteryl esters, which are derivatives of cholesterol. Cholesteryl butyrate is characterized by its unique structure, where a butyric acid molecule is esterified to the hydroxyl group of cholesterol. This compound plays a significant role in drug delivery when combined with nanoparticles .

Synthesis Analysis

The synthesis of cholesteryl butyrate involves the reaction between cholesterol and butyric acid. Under appropriate conditions, the hydroxyl group of cholesterol reacts with the carboxylic acid group of butyric acid, resulting in the formation of cholesteryl butyrate. The reaction typically occurs in the presence of a suitable catalyst or reagent .

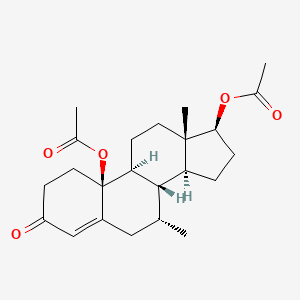

Molecular Structure Analysis

Cholesteryl butyrate has the following molecular formula: C₃₁H₅₂O₂ . Its molecular weight is approximately 456.74 g/mol . The compound consists of a cholesterol backbone linked to a butyric acid moiety via an ester bond. The structure is crucial for its biological activity and drug delivery properties .

Chemical Reactions Analysis

Cholesteryl butyrate can undergo hydrolysis, where the ester bond is cleaved by water, yielding cholesterol and butyric acid. Additionally, it can participate in esterification reactions with other carboxylic acids, leading to the formation of various cholesteryl esters. These reactions are essential for its utilization in drug delivery systems .

Wissenschaftliche Forschungsanwendungen

Prodrug of Butyric Acid

Cholesteryl butyrate (Chol-but) has been chosen as a prodrug of butyric acid . Butyrate is not often used in vivo because its half-life is very short and therefore too large amounts of the drug would be necessary for its efficacy .

Anti-inflammatory Properties

Butyrate shows a significant protection against the decrease in cell viability, the increase in mucosal permeability, and the polymorphonuclear (PMN) cells infiltration, seen in DSS colitis .

Inhibitory Activity towards Histone Deacetylases

In the last few years, butyric acid’s inhibitory activity towards histone deacetylases has been widely studied, mainly in vitro .

Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs), whose lipid matrix is Chol-but, were prepared to evaluate the delivery system of Chol-but as a prodrug and to test its efficacy in vitro and in vivo .

Antineoplastic Effects

The antineoplastic effects of Chol-but SLNs were assessed in vitro on different cancer cell lines and in vivo on a rat intracerebral glioma model .

Drug Delivery Applications

Cholesterol-based compounds, including Cholesteryl butyrate, have been used in drug delivery applications .

Bioimaging Applications

Cholesterol-based compounds, including Cholesteryl butyrate, have been used in bioimaging applications .

Cholesterol-Based Liquid Crystals and Gelators

Cholesterol-based compounds, including Cholesteryl butyrate, have been used to create cholesterol-based liquid crystals and gelators .

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZWMVGDHGMFR-GTPODGLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341216 | |

| Record name | Cholesteryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl butyrate | |

CAS RN |

521-13-1 | |

| Record name | Cholesteryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-butanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesteryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-ol butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cholesteryl butyrate exert its anti-cancer effects?

A1: Cholesteryl butyrate acts as a pro-drug for butyric acid, a naturally occurring short-chain fatty acid with known anti-cancer properties. [] Upon entering cells, cholesteryl butyrate is likely hydrolyzed to release butyric acid. Butyric acid then inhibits histone deacetylase (HDAC) activity, leading to hyperacetylation of histones and modulation of gene expression. [] This modulation results in various downstream effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. [, ]

Q2: Which cellular pathways are affected by cholesteryl butyrate?

A2: Cholesteryl butyrate, through its release of butyric acid, primarily affects pathways related to cell cycle control, apoptosis, and differentiation. In Jurkat leukemia cells, cholesteryl butyrate induced cell cycle arrest at the G2/M phase, while in U937 and HL-60 leukemia cells, it caused an increase in the G0/G1 phase population. [] This suggests cell-type-specific effects on cell cycle progression. Moreover, cholesteryl butyrate treatment led to a significant increase in the sub-G0/G1 apoptotic cell population in Jurkat and HL-60 cells, indicating its ability to induce programmed cell death. []

Q3: Does cholesteryl butyrate impact c-myc expression?

A3: Yes, research indicates that cholesteryl butyrate can downregulate c-myc expression. A study using cholesteryl butyrate solid lipid nanoparticles (SLNs) demonstrated a rapid and transient downregulation of c-myc expression in Jurkat, U937, and HL-60 leukemia cell lines. [] This downregulation was observed at concentrations where sodium butyrate, the free form of butyric acid, showed minimal effect, highlighting the potential advantage of the cholesteryl butyrate formulation. []

Q4: What is the molecular formula and weight of cholesteryl butyrate?

A4: Cholesteryl butyrate has the molecular formula C31H52O2 and a molecular weight of 456.74 g/mol. []

Q5: What spectroscopic data is available for cholesteryl butyrate?

A5: Studies have employed various spectroscopic techniques to characterize cholesteryl butyrate. Infrared (IR) spectroscopy can provide insights into its functional groups, such as the ester bond linking cholesterol and butyric acid. [] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, can be used to determine the structure and purity of the compound. []

Q6: What is the polymorphic and mesomorphic behavior of cholesteryl butyrate?

A6: Cholesteryl butyrate exhibits both polymorphic and mesomorphic behavior. It displays a single mesophase of the cholesteric type. [] Interestingly, the solid phase formed from the melt differs structurally from the solid phase obtained from solution crystallization, indicating polymorphism. []

Q7: Why are solid lipid nanoparticles (SLNs) used for cholesteryl butyrate delivery?

A7: Solid lipid nanoparticles offer several advantages for delivering hydrophobic drugs like cholesteryl butyrate. SLNs protect the drug from degradation, control its release, and can enhance its bioavailability. [, ] Furthermore, SLNs can be engineered to target specific tissues or cells, improving drug delivery to the desired site of action. [, , ]

Q8: How does the formulation of cholesteryl butyrate SLNs affect their efficacy?

A8: The concentration of cholesteryl butyrate within the SLN formulation significantly impacts its antiproliferative activity. [, ] For instance, SLNs with higher cholesteryl butyrate concentrations exhibited a greater inhibitory effect on the growth of NIH-H460 lung cancer cells. [] This highlights the importance of optimizing the drug loading and release profile of cholesteryl butyrate SLNs to achieve desired therapeutic outcomes.

Q9: What is the stability of cholesteryl butyrate under various conditions?

A9: The stability of cholesteryl butyrate can be influenced by factors such as temperature, pH, and exposure to light. Specific data on the stability of cholesteryl butyrate under various conditions is limited in the provided research, highlighting the need for further investigation in this area.

Q10: What in vitro models have been used to study cholesteryl butyrate's effects?

A10: Researchers have employed various leukemia cell lines, including HL-60, Jurkat, and U937, to investigate the anti-cancer properties of cholesteryl butyrate. [, ] These cell lines provide valuable tools to study the compound's effects on cell viability, cell cycle progression, and apoptosis induction. Additionally, cholesteryl butyrate's impact on adhesion and migration has been studied in human neutrophils and colon cancer cell lines. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)